molecular formula C10H18F2N2 B1491019 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine CAS No. 2097993-58-1

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine

Cat. No. B1491019
CAS RN: 2097993-58-1
M. Wt: 204.26 g/mol
InChI Key: XJCCDWVBOGRTHB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1H-pyrrol-3(2H)-ones, have been synthesized from 2,3-diketoesters through a combination of aldol condensation with benzilic acid rearrangement .

Scientific Research Applications

Chemical Synthesis and Diversity The compound's structural similarity to other chemical entities has facilitated its use in synthesizing a diverse library of compounds. For example, it's been utilized in alkylation and ring closure reactions to generate structurally diverse libraries, showing versatility in producing dithiocarbamates, thioethers, and various heterocyclic systems, emphasizing its role in the development of new compounds with potential pharmacological interest, particularly in the field of virology (Roman, 2013).

Heterocyclic Compound Synthesis The compound is instrumental in the synthesis of heterocyclic compounds. It's involved in reactions leading to various acyclic and trifluoromethyl-containing heterocyclic derivatives. These derivatives include 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones, highlighting its importance in synthesizing complex molecules with potential applications in medicinal chemistry and drug design (Sokolov & Aksinenko, 2010).

Advancement in Organic Chemistry It's noteworthy in the field of organic chemistry for its contributions to advancing synthetic methodologies. For instance, it's part of a concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, a process lauded for its simplicity, mild reaction conditions, environmental friendliness, and high yields. Such advancements demonstrate the compound's role in facilitating efficient and sustainable chemical synthesis processes (Aquino et al., 2015).

properties

IUPAC Name

3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-2-8-6-14(5-1-4-13)7-9(8)10/h8-9H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCDWVBOGRTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CCCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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